7b-Hydroxycholesterol
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Overview
Description
7b-Hydroxycholesterol is an oxysterol, a type of cholesterol oxidation product. Oxysterols are bioactive lipids that result from the oxidation of cholesterol, either through enzymatic or non-enzymatic processes. This compound is known for its cytotoxic properties and its role in various biological processes, including apoptosis and inflammation .
Preparation Methods
7b-Hydroxycholesterol is most commonly derived from the autoxidation of cholesterol. This process can occur naturally in the body or be induced in a laboratory setting. The autoxidation involves the exposure of cholesterol to oxygen, leading to the formation of various oxysterols, including this compound .
In industrial settings, the production of this compound may involve controlled oxidation reactions using specific reagents and conditions to ensure the desired product is obtained. The exact methods and conditions can vary depending on the scale and purpose of the production .
Chemical Reactions Analysis
7b-Hydroxycholesterol undergoes several types of chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of other oxysterols, such as 7-Ketocholesterol.
Reduction: Reduction reactions can convert this compound back to cholesterol or other less oxidized forms.
Substitution: Various substitution reactions can occur, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7b-Hydroxycholesterol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7b-Hydroxycholesterol involves its interaction with various cellular pathways. It is known to induce apoptosis through the activation of caspases and DNA fragmentation . Additionally, this compound can trigger the secretion of interleukin-8 (IL-8) in human monocytes/macrophages via a calcium-dependent activation of the MEK/ERK1/2 pathway . This pathway leads to the activation of the AP-1 transcription factor, which in turn induces IL-8 gene expression .
Comparison with Similar Compounds
7b-Hydroxycholesterol is often compared with other oxysterols, such as:
7-Ketocholesterol: Both compounds are derived from the oxidation of cholesterol and share similar cytotoxic properties.
25-Hydroxycholesterol: Unlike this compound, 25-Hydroxycholesterol is less cytotoxic and has different effects on cellular processes.
7b-Hydroxysitosterol: This compound is structurally similar to this compound but is derived from plant sterols.
Properties
Molecular Formula |
C27H46O2 |
---|---|
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-25,28-29H,6-15H2,1-5H3/t18?,20?,21?,22?,23?,24?,25?,26-,27+/m0/s1 |
InChI Key |
OYXZMSRRJOYLLO-ZUNFEJMISA-N |
Isomeric SMILES |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2C(C=C4[C@@]3(CCC(C4)O)C)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
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